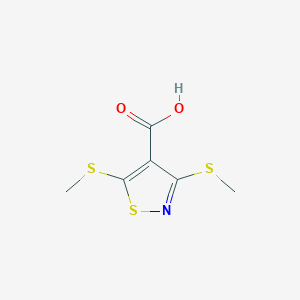

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Description

The exact mass of the compound 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S3/c1-10-4-3(5(8)9)6(11-2)12-7-4/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFPLSISGDGBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346600 | |

| Record name | 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4886-15-1 | |

| Record name | 3,5-Bis(methylthio)-4-isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring system is a vital heterocyclic motif in medicinal and materials chemistry.[1][2] First synthesized in its basic form in 1956, the isothiazole nucleus is a component of numerous compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique electronic and structural features of the isothiazole ring, arising from the nitrogen-sulfur bond, contribute to its diverse chemical reactivity and its ability to interact with biological targets.[5] This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid . By examining the chemistry of related compounds, we can construct a robust predictive model for its behavior and potential utility.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid are dictated by its constituent functional groups: the isothiazole core, two methylsulfanyl (thiomethyl) groups, and a carboxylic acid moiety.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₇NO₂S₃ | Based on the chemical structure. |

| Molecular Weight | 221.32 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Carboxylic acids and many isothiazole derivatives are solids at room temperature. |

| Melting Point | Expected to be in the range of 150-200 °C | Based on melting points of similar substituted isothiazole carboxylic acids.[1] |

| pKa | Estimated to be around 3-4 | The electron-withdrawing nature of the isothiazole ring and the sulfur atoms would increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group provides some polarity, but the overall molecule is largely nonpolar. |

| ¹H NMR | Predicted chemical shifts (in ppm): a singlet for the methyl protons of the two SCH₃ groups (around 2.5-3.0 ppm) and a broad singlet for the carboxylic acid proton (around 10-12 ppm). | Based on typical chemical shifts for methylsulfanyl and carboxylic acid protons. |

| ¹³C NMR | Predicted chemical shifts (in ppm): signals for the methyl carbons (around 15-20 ppm), quaternary carbons of the isothiazole ring, and a downfield signal for the carbonyl carbon (around 160-170 ppm). | Based on known spectra of isothiazole and thioether compounds.[1][6] |

| IR Spectroscopy | Expected characteristic peaks (in cm⁻¹): a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and C-S stretching vibrations. | Consistent with the functional groups present in the molecule.[1] |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z 221. | Corresponding to the molecular weight of the compound. |

Proposed Synthesis Pathway

A plausible synthetic route to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid can be envisioned starting from a suitable precursor, followed by functional group manipulations. A retro-synthetic analysis suggests that the target molecule could be derived from a corresponding ester or nitrile.

Sources

- 1. mdpi.com [mdpi.com]

- 2. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to the Spectroscopic Characterization of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. As a Senior Application Scientist, the following sections are structured to not only present the predicted data but also to elucidate the scientific reasoning behind these predictions, drawing from established principles and data from related molecular structures. This document will serve as a valuable resource for the synthesis, purification, and characterization of this and similar isothiazole derivatives.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid contains several key functional groups that will give rise to characteristic spectroscopic signals: the isothiazole ring, two methylsulfanyl (-SCH₃) groups, and a carboxylic acid (-COOH) group. The interplay of these groups will define the molecule's electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two key signals:

-

-SCH₃ Protons: The six protons of the two methylsulfanyl groups are chemically equivalent and should appear as a sharp singlet. The chemical shift will be influenced by the electron-withdrawing nature of the isothiazole ring.

-

-COOH Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Based on the structure, five distinct carbon signals are anticipated:

-

-SCH₃ Carbons: The two methyl carbons of the methylsulfanyl groups are equivalent and will appear as a single signal in the aliphatic region of the spectrum.

-

Isothiazole Ring Carbons: The three carbons of the isothiazole ring (C3, C4, and C5) are all quaternary and will have distinct chemical shifts due to their different electronic environments. C3 and C5, being attached to sulfur and nitrogen, will be significantly influenced by the heteroatoms. C4, bearing the carboxylic acid group, will also have a characteristic shift.

-

-COOH Carbon: The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 160-180 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

dot

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (C₇H₇NO₂S₃) is approximately 249.33 g/mol . A prominent molecular ion peak is expected at m/z 249.

-

Isotopic Pattern: Due to the presence of three sulfur atoms, a characteristic isotopic pattern for the molecular ion will be observed. The [M+2] peak will be significantly more intense than what would be expected for a compound containing only carbon, hydrogen, nitrogen, and oxygen, which is a key indicator of the presence of sulfur[1].

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of -OH (m/z 232) and -COOH (m/z 204). Fragmentation of the methylsulfanyl groups could lead to the loss of -CH₃ (m/z 234) or -SCH₃ (m/z 202).

Experimental Protocol for Mass Spectrometry

dot

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

-

-OH Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often broadened by hydrogen bonding[2][3][4][5].

-

C-H Stretch: Sharp peaks corresponding to the C-H stretching of the methyl groups will likely be observed around 2900-3000 cm⁻¹, potentially superimposed on the broad O-H band[4].

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl group in a dimeric carboxylic acid[2][3][5]. Conjugation with the isothiazole ring might shift this absorption to a slightly lower wavenumber.

-

C=N and C=C Stretches: Absorptions due to the C=N and C=C bonds within the isothiazole ring are expected in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: C-S stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy

dot

Caption: Workflow for IR Spectroscopy using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

The isothiazole ring is an aromatic heterocycle, and the presence of sulfur atoms and the carboxylic acid group will influence its electronic structure. It is expected that 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid will exhibit absorption maxima in the UV region. For comparison, the parent isothiazole ring shows a λmax around 244 nm. The substituents on the ring are likely to cause a bathochromic (red) shift in the absorption maxima. The spectrum of a related isothiazole carboxylic acid, 3-bromoisothiazole-5-carboxylic acid, shows a λmax at 284 nm[6]. Therefore, it is reasonable to predict a λmax in the range of 280-320 nm for the title compound.

Experimental Protocol for UV-Vis Spectroscopy

dot

Caption: Workflow for UV-Vis Spectroscopy.

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Singlet at ~2.5-3.0 ppm (6H, 2 x -SCH₃); Broad singlet at ~10-13 ppm (1H, -COOH) |

| ¹³C NMR | Signal at ~15-25 ppm (2 x -SCH₃); Three signals for the isothiazole ring carbons (~120-170 ppm); Signal for the carboxylic acid carbon (~160-180 ppm) |

| Mass Spectrometry | Molecular ion (M⁺) at m/z 249; Significant [M+2] peak due to three sulfur atoms; Key fragments at m/z 232 (-OH), 204 (-COOH), 234 (-CH₃), and 202 (-SCH₃) |

| IR Spectroscopy | Broad band at 2500-3300 cm⁻¹ (-OH); Sharp peaks at ~2900-3000 cm⁻¹ (C-H); Strong, sharp band at ~1700-1725 cm⁻¹ (C=O); Bands at 1400-1600 cm⁻¹ (C=N, C=C); Weaker bands at 600-800 cm⁻¹ (C-S) |

| UV-Vis Spectroscopy | λmax expected in the range of 280-320 nm. |

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid based on the known spectroscopic behavior of its constituent functional groups and related heterocyclic systems. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This information is intended to empower researchers in their efforts to synthesize and characterize this and other novel isothiazole derivatives, thereby accelerating the drug discovery and development process.

References

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

GCMS Section 6.5. Whitman College. [Link]

Sources

- 1. GCMS Section 6.5 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. jove.com [jove.com]

- 6. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]

An In-Depth Technical Guide to the Structural Elucidation of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

This guide provides a comprehensive technical overview of the methodologies and expected structural insights for the crystallographic analysis of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document serves as a robust framework for researchers, scientists, and drug development professionals to approach its synthesis, crystallization, and structural determination. The principles and protocols outlined herein are grounded in established crystallographic practices and draw parallels from the analysis of related sulfur-containing heterocyclic compounds.

Introduction: The Significance of Isothiazoles and the Imperative for Structural Analysis

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is fundamental to understanding its physicochemical properties, reactivity, and biological activity. A detailed knowledge of the crystal structure of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid would provide invaluable insights into its molecular conformation, intermolecular interactions, and potential for polymorphism, all of which are critical factors in drug design and development.

This guide will therefore delineate a systematic approach to unveil the crystal structure of this intriguing molecule, from its rational synthesis to the intricate details of single-crystal X-ray diffraction analysis.

Proposed Synthesis of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

A plausible synthetic route for the target compound can be conceptualized based on established methods for the synthesis of substituted isothiazoles.[1][4] The following protocol outlines a potential pathway, emphasizing the rationale behind the selection of reagents and reaction conditions.

Experimental Protocol: A Proposed Synthetic Pathway

-

Step 1: Synthesis of a β-ketodithioester precursor. The synthesis would likely commence with the formation of a suitable β-ketodithioester. This could be achieved by reacting a suitable active methylene compound with carbon disulfide in the presence of a strong base, followed by alkylation with methyl iodide to introduce the two methylsulfanyl groups.

-

Step 2: Cyclization to form the isothiazole ring. The resulting dithiocarboxylate derivative can then be subjected to a cyclization reaction with a source of nitrogen, such as hydroxylamine-O-sulfonic acid or a related reagent, to form the isothiazole ring.[3] This step is crucial for the formation of the heterocyclic core.

-

Step 3: Introduction of the carboxylic acid functionality. The carboxylic acid group at the 4-position could be introduced via the hydrolysis of a corresponding ester or nitrile precursor. For instance, if the synthesis starts with a precursor having an ester group at the 4-position, a subsequent hydrolysis step under acidic or basic conditions would yield the desired carboxylic acid.

-

Step 4: Purification and Characterization. The final product would be purified using standard techniques such as recrystallization or column chromatography. The identity and purity of the synthesized 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid would then be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[5][6]

The Art of Crystallization: Obtaining Single Crystals for X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure. For a molecule like 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, a systematic screening of crystallization conditions is paramount.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms.

Experimental Workflow: Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

-

Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[7][8]

-

Data Reduction and Integration: The raw diffraction data is processed to determine the intensities and positions of the Bragg reflections. This step also involves corrections for various experimental factors.

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as direct methods or Patterson methods.

-

Structure Refinement: The initial model of the crystal structure is refined by minimizing the difference between the observed and calculated structure factors. This iterative process improves the accuracy of the atomic coordinates, bond lengths, and bond angles.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.

Predicted Crystal Structure and Intermolecular Interactions

Based on the known structures of related isothiazole and carboxylic acid-containing molecules, we can anticipate several key structural features for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid.

Expected Molecular Geometry:

The isothiazole ring is expected to be planar. The two methylsulfanyl groups and the carboxylic acid group will be attached to this ring. The torsion angles between the plane of the isothiazole ring and the substituents will be a key feature of the molecular conformation.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

An In-Depth Technical Guide to the Solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. Recognizing the critical role of solubility in drug discovery and development, this document details the theoretical principles governing the dissolution of this specific heterocyclic compound. It offers field-proven, step-by-step experimental protocols for quantitative solubility assessment in a range of aqueous and organic solvents. Authored for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental design and provides a robust methodology for generating reliable and reproducible solubility data.

Introduction: The Significance of Solubility Profiling

The compound 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid belongs to the isothiazole class of heterocyclic compounds, a scaffold known to be present in various biologically active agents.[1] In drug development, solubility is a cornerstone physicochemical property that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates. Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various solvents is an indispensable step in early-stage research and formulation development.

This guide focuses specifically on 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, a molecule possessing a combination of functional groups that create a unique solubility profile:

-

An isothiazole ring , a heteroaromatic system.[2]

-

Two methylsulfanyl (-SCH₃) groups , which add lipophilicity.

-

A carboxylic acid (-COOH) group , an ionizable moiety that critically influences solubility in aqueous media of varying pH.[3]

The objective of this document is to provide both the theoretical foundation and the practical, validated methodologies required to accurately characterize the solubility of this compound.

Theoretical Principles of Solubility

A robust experimental design is built upon a solid theoretical understanding. The solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is governed by the interplay of its molecular structure with the properties of the solvent.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is the fundamental starting point for predicting solubility.[4] This principle relates the polarity of the solute to the polarity of the solvent.

-

Polar Solvents (e.g., water, methanol, ethanol) will more readily dissolve polar solutes. The carboxylic acid group of the target molecule can engage in hydrogen bonding with these solvents, promoting solubility.[5]

-

Nonpolar Solvents (e.g., hexane, toluene) are effective at dissolving nonpolar solutes. The hydrocarbon nature of the methylsulfanyl groups and the isothiazole ring contribute to the molecule's nonpolar character.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetone) can engage in dipole-dipole interactions and are often excellent solvents for a wide range of organic compounds.[6]

The overall solubility in a given solvent is a balance between the polar carboxylic acid group and the more non-polar isothiazole ring and methylsulfanyl substituents.[7]

The Critical Role of pH in Aqueous Solubility

The carboxylic acid functional group is a weak acid, meaning it can donate a proton (H⁺) to form its conjugate base, a carboxylate ion (-COO⁻). This ionization state is highly dependent on the pH of the aqueous solution.

Compounds with acidic functional groups that are otherwise insoluble in water can become soluble in an aqueous environment if they are converted to an ionic species by treatment with a base. The deprotonated carboxylate form is significantly more polar than the neutral carboxylic acid form, leading to a dramatic increase in water solubility.[8] This relationship is described by the Henderson-Hasselbalch equation and is visualized in the diagram below.

Caption: pH-dependent ionization and its effect on aqueous solubility.

Experimental Determination of Thermodynamic Solubility

For definitive and reproducible data, the Shake-Flask Method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Required Materials and Equipment

-

Test Compound: 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (ensure purity >98%)

-

Solvents: A range of analytical grade solvents (see Table 1 for suggestions)

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

-

Detailed Experimental Protocol: Shake-Flask Method

This protocol is adapted from established guidelines such as the OECD Guideline 105 for Water Solubility.[10][11]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure:

-

Preparation:

-

Accurately weigh an amount of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid into a glass vial that is in clear excess of its expected solubility. A starting point of ~2-5 mg is often sufficient.

-

Causality Insight: Using an excess of solid is critical to ensure that the resulting solution is truly saturated at equilibrium.[9]

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48 hours is often preferred to ensure equilibrium is reached, especially for crystalline compounds.[9][12]

-

Self-Validating System: To confirm that equilibrium has been reached, you can take samples at multiple time points (e.g., 24h, 48h, 72h). If the measured concentrations from the last two time points are consistent, equilibrium has been achieved.[13]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly at the test temperature.

-

To separate the undissolved solid from the saturated solution, either:

-

Centrifuge: Spin the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter: Withdraw the supernatant using a syringe and pass it through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

-

Causality Insight: This step must be performed carefully to avoid disturbing the solid pellet (if centrifuging) or introducing contamination. The goal is a perfectly clear liquid phase for analysis.[14]

-

-

Quantification:

-

Carefully take a known aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent to fall within the linear range of your analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

A standard calibration curve must be prepared using known concentrations of the test compound to ensure accurate quantification.

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and concise format.

Predicted Solubility Profile and Data Reporting Table

Based on the structural features of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, a qualitative prediction of its solubility can be made. The compound is expected to show low solubility in nonpolar solvents and pH-dependent solubility in aqueous media. Good solubility is anticipated in polar aprotic solvents like DMSO.

The experimentally determined data should be recorded in a structured table.

Table 1: Solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Experimental Solubility (µg/mL) | Experimental Solubility (mM) |

| Aqueous | Water, pH 2.0 (0.01 M HCl) | 80.1 | Low | [Enter Data] | [Enter Data] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | ~78 | Moderate | [Enter Data] | [Enter Data] | |

| Water, pH 10.0 (0.01 M NaOH) | 80.1 | High | [Enter Data] | [Enter Data] | |

| Polar Protic | Methanol | 32.7 | Moderate-High | [Enter Data] | [Enter Data] |

| Ethanol | 24.6 | Moderate | [Enter Data] | [Enter Data] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | [Enter Data] | [Enter Data] |

| Acetonitrile | 37.5 | Moderate | [Enter Data] | [Enter Data] | |

| Nonpolar | Hexane | 1.9 | Very Low | [Enter Data] | [Enter Data] |

| Toluene | 2.4 | Low | [Enter Data] | [Enter Data] |

Interpretation of Results

-

Aqueous Solubility: Compare the results at pH 2.0, 7.4, and 10.0. A significant increase in solubility with increasing pH confirms the acidic nature of the carboxylic acid group and its role in governing aqueous solubility.[3] This information is vital for predicting oral absorption and selecting appropriate formulation strategies.

-

Organic Solvents: The solubility in organic solvents provides insight into the compound's overall polarity and can guide decisions for chemical reactions, purification (e.g., crystallization), and the preparation of stock solutions for biological assays.[6] High solubility in DMSO is expected and confirms its utility as a solvent for creating concentrated stock solutions.[15]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. By combining a theoretical understanding of its chemical structure with the practical application of the gold-standard shake-flask method, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs. Adherence to these validated protocols will ensure that solubility data is both accurate and reproducible, forming a solid foundation for subsequent formulation and preclinical studies.

References

-

Structure and Properties of Carboxylic Acids and their Salts . (2020). Chemistry LibreTexts. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024). Protocols.io. [Link]

-

Solubility of Organic Compounds . (2023). McMaster University. [Link]

-

Physical Properties of Carboxylic Acids . (2024). CK-12 Foundation. [Link]

-

Solubility testing in accordance with the OECD 105 . FILAB. [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Babylon. [Link]

-

Carboxylic acid - Properties, Structure, Reactions . (2024). Britannica. [Link]

-

OECD 105 - Water Solubility . Situ Biosciences. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (2010). Dissolution Technologies. [Link]

-

Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids . (2021). YouTube. [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . (2019). ResearchGate. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres . (2015). National Institutes of Health. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS . (2009). Pure. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ws [chem.ws]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. pure.au.dk [pure.au.dk]

- 7. youtube.com [youtube.com]

- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Drawing upon data from closely related analogues and established synthetic methodologies, this document will detail its molecular characteristics, a probable synthetic route, and its potential applications.

Molecular Identity and Physicochemical Properties

Molecular Structure

The foundational structure is the isothiazole ring, a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom. This core is substituted at the 3 and 5 positions with methylsulfanyl (-SCH₃) groups and at the 4-position with a carboxylic acid (-COOH) group.

Caption: 2D structure of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid.

Molecular Formula and Weight

The molecular formula and weight have been calculated based on the confirmed structure of the analogous carboxamide, 3,5-Bis(methylthio)isothiazole-4-carboxamide (Molecular Formula: C₆H₈N₂OS₃, Molecular Weight: 220.34 g/mol ).[1][2] The conversion of a carboxamide (-CONH₂) to a carboxylic acid (-COOH) involves the substitution of an -NH₂ group with an -OH group. This results in the removal of one nitrogen atom and one hydrogen atom, and the addition of one oxygen atom.

Therefore, the molecular formula for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is C₆H₇NO₂S₃ .

The calculated molecular weight is 221.28 g/mol .

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S₃ | Deduced from analogue |

| Molecular Weight | 221.28 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

Proposed Synthesis Pathway

A reliable synthetic route to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid can be proposed based on the well-established conversion of isothiazole carboxamides to their corresponding carboxylic acids.[3] The commercially available 3,5-Bis(methylthio)isothiazole-4-carboxamide serves as the ideal starting material.[1][2]

The proposed reaction involves the diazotization of the amide using sodium nitrite in a strong acidic medium like trifluoroacetic acid (TFA), followed by hydrolysis to yield the carboxylic acid.

Caption: Proposed synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a similar synthesis of bromoisothiazole-carboxylic acids.[3]

-

Reaction Setup: To a stirred suspension of 3,5-Bis(methylthio)isothiazole-4-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) (approx. 0.1 M solution), cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagent: Add sodium nitrite (NaNO₂) (4.0 eq) portion-wise to the cooled suspension, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications and Scientific Context

Isothiazole-containing compounds are of significant interest in drug discovery and development due to their diverse biological activities.[3]

-

Antimicrobial and Antifungal Agents: The isothiazole nucleus is a key component in a number of compounds exhibiting acaricidal, insecticidal, and fungicidal properties.[3]

-

Anti-cancer and Anti-inflammatory Activity: Various substituted isothiazoles have been investigated as potential anticancer and anti-inflammatory agents.[3]

-

Central Nervous System (CNS) Active Compounds: The thiazole and isothiazole scaffolds are present in several drugs targeting the CNS.

The specific substitution pattern of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, with its two methylsulfanyl groups and a carboxylic acid handle, makes it an attractive building block for further chemical modifications. The carboxylic acid group provides a reactive site for the synthesis of amides, esters, and other derivatives, enabling the exploration of a wider chemical space for biological screening.

Expected Analytical Profile

Based on the characterization of structurally similar isothiazole carboxylic acids, the following analytical profile for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid can be anticipated:

-

¹H NMR: Resonances corresponding to the two methylsulfanyl (-SCH₃) groups would be expected in the upfield region, while the carboxylic acid proton (-COOH) would appear as a broad singlet in the downfield region.

-

¹³C NMR: Signals for the two methylsulfanyl carbons, the carbons of the isothiazole ring, and the carbonyl carbon of the carboxylic acid would be observed.

-

Infrared (IR) Spectroscopy: A broad O-H stretching band characteristic of a carboxylic acid would be expected, along with a strong C=O stretching absorption.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 221.28.

References

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: [Link])

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. (URL: [Link])

-

Isothiazole-4-carbonitrile, 3,5-bis[(2-dimemhylamino)ethylthio]- | C12H20N4S3 | CID - PubChem. (URL: [Link])

- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P

-

Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives - ResearchGate. (URL: [Link])

-

Isothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid - Chemical Synthesis Database. (URL: [Link])

-

(3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid | C10H12O4 | CID 129880994 - PubChem. (URL: [Link])

-

2-(4-Fluorophenyl)-4-methyl-5-thiazolecarboxylic acid - Common Chemistry - CAS.org. (URL: [Link])

-

Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | C12H14O3S2 - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Isothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold - A Privileged Structure in Modern Chemistry

Isothiazole is a five-membered aromatic heterocyclic compound containing adjacent nitrogen and sulfur atoms.[1] This unique arrangement confers a distinct set of electronic and steric properties that have made the isothiazole nucleus a cornerstone in the fields of medicinal chemistry, materials science, and agrochemicals.[2][3] While naturally occurring isothiazole-containing compounds are rare, synthetic derivatives have demonstrated a remarkable breadth of biological activities.[4] They are integral to the structure of antipsychotic drugs like Ziprasidone and Lurasidone, the antiviral agent Denotivir, and a host of compounds with antifungal, anti-inflammatory, anticancer, and antidiabetic properties.[3][5]

The utility of the isothiazole ring stems from its unique chemical personality. The presence of two different heteroatoms creates a dipole and distinct regions of electron density, governing its reactivity and intermolecular interactions. Furthermore, the isothiazole heterocycle can enhance the metabolic stability of a drug molecule, protecting it from enzymatic degradation and prolonging its therapeutic action.[4] This guide offers an in-depth exploration of the core physical and chemical properties of isothiazole derivatives, providing the foundational knowledge necessary for their synthesis, functionalization, and application in drug discovery and development.

Molecular and Electronic Structure: The Source of Reactivity

The chemical behavior of isothiazole is fundamentally dictated by its electronic architecture. As a five-membered aromatic ring, it possesses a cyclic, planar structure with 6 π-electrons delocalized across the system, fulfilling Hückel's rule for aromaticity.

The two heteroatoms, sulfur and nitrogen, play distinct roles:

-

Nitrogen: Being more electronegative than carbon, the nitrogen atom at position 2 acts as an electron sink, withdrawing electron density from the ring. This makes the nitrogen atom itself a site for protonation or alkylation.[6]

-

Sulfur: The sulfur atom at position 1 donates a pair of electrons to the π-system, which is crucial for maintaining aromaticity.

This electronic push-and-pull results in a non-uniform distribution of electron density around the ring:

-

C4 Position: This position is the most electron-rich and is consequently the primary site for electrophilic attack.[4]

-

C3 and C5 Positions: These positions are relatively electron-deficient, making them susceptible to attack by nucleophiles, particularly when substituted with a good leaving group. Deprotonation with strong bases, such as organolithium reagents, also preferentially occurs at these sites.[4][6]

-

C2 (Nitrogen): The lone pair of electrons on the nitrogen makes it basic and nucleophilic.[6]

Caption: Isothiazole ring with numbering and sites of chemical reactivity.

Physical and Spectroscopic Properties

The physical properties of isothiazole derivatives are critical for their handling, formulation, and pharmacokinetic profiling. The parent isothiazole is a liquid at room temperature, but substitution can significantly alter its physical state.

Comparative Data Table

The following table summarizes key physical and spectroscopic data for isothiazole and some simple derivatives. This data is essential for compound characterization and quality control.

| Property | Isothiazole | 3-Methylisothiazole | 4-Bromoisothiazole | 5-Methylisothiazole |

| Molecular Formula | C₃H₃NS | C₄H₅NS | C₃H₂BrNS | C₄H₅NS |

| Molecular Weight | 85.13 g/mol | 99.15 g/mol | 164.00 g/mol | 99.15 g/mol |

| Boiling Point | 114 °C | 135-136 °C | 163-165 °C | 144-145 °C |

| pKa | -0.51 | - | - | - |

| ¹H NMR (δ ppm) | H3: 8.7, H4: 7.3, H5: 8.5 | Me: 2.5, H4: 7.1, H5: 8.4 | H3: 8.7, H5: 8.6 | Me: 2.5, H3: 8.5, H4: 7.1 |

| ¹³C NMR (δ ppm) | C3: 157, C4: 124, C5: 148 | C3: 167, C4: 125, C5: 147 | C3: 158, C4: 112, C5: 150 | C3: 156, C4: 127, C5: 159 |

| IR (cm⁻¹) | ~3100 (C-H), ~1500-1600 (C=C, C=N) | ~2950 (C-H), ~1500-1600 (C=C, C=N) | ~3100 (C-H), ~1500-1600 (C=C, C=N) | ~2950 (C-H), ~1500-1600 (C=C, C=N) |

Note: NMR values are approximate and can vary based on solvent and concentration.

Chemical Reactivity and Synthetic Protocols

The functionalization of the isothiazole ring is key to developing novel derivatives. Halogenated isothiazoles, in particular, are highly reactive and serve as versatile building blocks for more complex molecules.[4]

Electrophilic Substitution at C4

As the most electron-rich position, C4 is the preferred site for electrophilic substitution. However, the overall electron-deficient nature of the ring means that these reactions often require forcing conditions compared to more reactive aromatics like benzene.

Nucleophilic Substitution at C3 and C5

Positions 3 and 5 are susceptible to nucleophilic attack, especially when they bear a good leaving group like a halogen. Position 5 is generally more reactive in nucleophilic substitution reactions than position 3.[4] This reactivity is fundamental for introducing a wide variety of functional groups.

Ring Synthesis Strategies

The construction of the isothiazole ring itself can be achieved through several retrosynthetic approaches.[4] The most common strategies are intramolecular cyclizations and heterocyclizations involving the combination of smaller fragments.[4][7]

-

(4+1) Annulation: This strategy involves reacting a four-atom fragment (containing C-C-C-S or C-C-C-N) with a single-atom source of nitrogen or sulfur, respectively.[7]

-

(3+2) Cycloaddition: This powerful method combines a three-atom fragment with a two-atom fragment to form the five-membered ring.[4] For instance, reacting an α,β-unsaturated aldehyde with ammonium thiocyanate provides the N-S fragment for ring closure.[4]

Caption: Workflow for a (3+2) cycloaddition synthesis of isothiazoles.

Experimental Protocol: Synthesis of 4-Arylisothiazoles via (3+2) Cycloaddition

This protocol is adapted from a general method for synthesizing 4-arylisothiazoles, which can act as inhibitors for fungicide detoxification pathways.[4]

Objective: To synthesize a 4-arylisothiazole from an α,β-unsaturated aldehyde and ammonium thiocyanate.

Materials:

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 eq)

-

Ammonium thiocyanate (NH₄SCN) (1.2 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the α,β-unsaturated aldehyde in DMF, add ammonium thiocyanate.

-

Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-arylisothiazole.

-

Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), IR, and mass spectrometry.

Self-Validation: The success of this protocol is validated at each step. TLC monitoring confirms the consumption of starting material and formation of the product. Spectroscopic analysis (NMR, MS) provides definitive structural confirmation of the synthesized isothiazole derivative, ensuring the integrity of the final compound.

Relevance in Drug Development and Biological Activity

The physicochemical properties of the isothiazole ring are directly linked to its prevalence in pharmaceuticals.[3]

-

Metabolic Stability: The aromatic nature and the S-N bond of the isothiazole ring make it robust against many metabolic enzymes, which can increase the half-life of a drug.[4]

-

Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in other non-covalent interactions, anchoring the drug molecule within a biological target's active site.

-

Modulation of Physicochemical Properties: The isothiazole core allows for substitution at three different carbon atoms, enabling fine-tuning of properties like lipophilicity (LogP) and acidity/basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME).

The diverse biological activities of isothiazole derivatives, including their use as antivirals, antifungals, and antipsychotics, underscore the scaffold's versatility and importance for medicinal chemists.[2][3][5]

Conclusion

The isothiazole ring is a powerful and versatile scaffold in modern chemical science. Its unique electronic structure dictates a rich and predictable reactivity, allowing for targeted functionalization and the synthesis of diverse derivatives. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior is paramount for researchers in drug discovery and materials science. By leveraging these fundamental principles, scientists can continue to unlock the vast potential of isothiazole chemistry to create novel molecules that address critical challenges in medicine and technology.

References

- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51.

- Organic Chemistry Portal. Isothiazole synthesis.

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Available at: [Link]

- (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books.

-

(2025). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

-

Zawisza, A., et al. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

(2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]

-

Wikipedia. Isothiazole. Available at: [Link]

-

Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

Sources

- 1. Isothiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. Isothiazole synthesis [organic-chemistry.org]

Application Notes and Protocols for Investigating the Biological Activity of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential biological activities of the novel compound, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. Drawing upon the well-documented pharmacological profile of the isothiazole scaffold, we outline a strategic, multi-tiered approach to elucidate the therapeutic potential of this specific molecule. Detailed, field-proven protocols for assessing antimicrobial, anticancer, and anti-inflammatory activities are provided, underpinned by the scientific rationale for each experimental step. This guide is designed to be a self-validating framework for the initial characterization and subsequent investigation of this promising chemical entity.

Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the development of numerous therapeutic agents.[1] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms contribute to the ability of isothiazole derivatives to interact with a wide array of biological targets.[1] This has led to their successful application as antifungal, antiviral, antidiabetic, neuroprotective, anticancer, and antibacterial agents.[1]

Notably, the substitution pattern on the isothiazole ring plays a critical role in defining the specific biological activity. For instance, 3,5-disubstituted isothiazoles form the fundamental structure of G-protein-coupled receptor (GPR) agonists and potent inhibitors of aurora kinase, highlighting the importance of substituents at these positions.[1] Given that the subject of this guide, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, possesses this 3,5-disubstitution pattern along with a carboxylic acid moiety at the 4-position, it represents a molecule of significant interest for biological screening. The presence of methylsulfanyl groups may enhance lipophilicity, potentially aiding in cell membrane permeability, while the carboxylic acid group can participate in key hydrogen bonding interactions with biological targets.

Based on the established activities of related isothiazole and thiazole derivatives, we hypothesize that 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid may exhibit one or more of the following biological activities:

-

Antimicrobial Activity: Isothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][2][3][4]

-

Anticancer Activity: Numerous isothiazole-containing compounds have shown significant antiproliferative effects against various cancer cell lines.[1][5][6][7]

-

Anti-inflammatory Activity: Certain amide derivatives of isothiazolecarboxylic acids have been reported to possess significant anti-inflammatory properties.[8]

This application note will provide a systematic approach to investigate these potential activities.

Strategic Workflow for Biological Evaluation

A tiered screening approach is recommended to efficiently assess the biological potential of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. This ensures that resources are directed toward the most promising activities.

Caption: Tiered screening workflow for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid.

Protocols for Primary Screening

Assessment of Antimicrobial Activity

The initial evaluation of antimicrobial potential is crucial, given the prevalence of this activity within the isothiazole class.[1][2] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose, determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10]

Protocol 3.1.1: Broth Microdilution Assay for MIC Determination

Rationale: This method is highly reproducible, conservative with compound usage, and allows for the simultaneous testing of multiple microbial strains. It is a foundational in vitro assay for any novel antimicrobial screening campaign.[11]

Materials:

-

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (stock solution in DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum:

-

Aseptically select 3-5 colonies of the test microorganism from an agar plate.

-

Inoculate the colonies into a suitable broth medium.

-

Incubate at 37°C (for bacteria) or 30°C (for fungi) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of broth to all wells except the first column.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This will result in concentrations ranging, for example, from 128 µg/mL to 0.25 µg/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (standard antibiotic), a negative/growth control (inoculum with DMSO), and a sterility control (broth only).

-

Seal the plates and incubate for 18-24 hours at the appropriate temperature.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

-

Table 1: Hypothetical MIC Data Summary

| Microbial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus (Gram +) | 8 | 1 | - |

| E. coli (Gram -) | 16 | 0.5 | - |

| P. aeruginosa (Gram -) | >128 | 2 | - |

| C. albicans (Fungus) | 4 | - | 2 |

Assessment of Anticancer Activity

Given that many isothiazole derivatives exhibit antiproliferative properties, screening against a panel of human cancer cell lines is a logical next step.[5][6] The MTT or SRB assays are robust, colorimetric methods for assessing cell viability.[12]

Protocol 3.2.1: MTT Assay for Cytotoxicity Screening

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and reliable method for the initial screening of potential anticancer compounds. The general approach involves exposing cancer cells and non-malignant cells to the test compound to determine its selectivity.[12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, LoVo colon) and a non-malignant cell line (e.g., MCF-10A).[5][14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Positive control (e.g., Doxorubicin)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1 to 100 µM).

-

Include a vehicle control (DMSO) and a positive control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

Application Notes and Protocols for the In Vitro Evaluation of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Isothiazole Derivative

The isothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The compound 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid represents a novel entity within this chemical class, and its therapeutic potential remains to be elucidated. The initial step in characterizing any new chemical entity in a drug discovery pipeline is a systematic in vitro evaluation to determine its biological effects at the cellular and molecular levels.[4][5][6]

This guide provides a comprehensive framework for the initial in vitro characterization of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach to assay selection, detailed experimental protocols, and insights into data interpretation. The protocols herein are designed to be self-validating systems, incorporating necessary controls to ensure the generation of robust and reproducible data.

Pre-assay Compound Management: The Foundation of Reliable Data

Before commencing any biological assays, it is critical to ensure the quality and appropriate handling of the test compound.

-

Purity Assessment : The purity of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid should be ≥95%, as confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can confound experimental results.

-

Solubility Determination : The solubility of the compound in aqueous and organic solvents must be determined. A stock solution, typically in dimethyl sulfoxide (DMSO), is prepared at a high concentration (e.g., 10-50 mM). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

-

Stability Analysis : The stability of the compound in the chosen solvent and under storage conditions (e.g., -20°C or -80°C) should be assessed to ensure its integrity throughout the duration of the experiments.

Tier 1: Foundational Assessment of Cytotoxicity and Cell Viability

The initial step in evaluating a novel compound is to determine its effect on cell viability.[4][7] This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to quantify the effect of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid on the viability of both cancerous and non-cancerous cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid stock solution (e.g., 20 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid in complete medium from the stock solution. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

| Parameter | Recommendation | Rationale |

| Cell Lines | 2-3 cancer lines, 1 non-cancerous line | To assess both efficacy and general toxicity. |

| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase. |

| Compound Conc. | 0.1 - 100 µM (log dilutions) | To determine the full dose-response and IC₅₀. |

| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects. |

| Vehicle Control | DMSO concentration matched to highest dose | To control for solvent effects. |

Tier 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid has been established, the next step is to investigate its potential mechanism of action. Isothiazole derivatives have been shown to act as enzyme inhibitors, particularly targeting kinases.[13][14] Furthermore, assessing the compound's impact on key cellular signaling pathways can provide valuable mechanistic insights.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase of interest (e.g., a kinase known to be overactive in the selected cancer cell lines).

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.[15] A common method involves an ADP-Glo™ assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

-

Positive control inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid and the positive control inhibitor in the kinase assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of inhibitor or vehicle (DMSO).

-

2 µL of kinase solution.

-

Incubate for 10-15 minutes at room temperature.

-

2 µL of a mixture of substrate and ATP to initiate the reaction.

-

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value.

| Parameter | Typical Range | Rationale |

| Kinase Conc. | 1-10 nM | Should be in the linear range of the assay. |

| ATP Conc. | At or near the Kₘ value | To allow for competitive inhibition detection. |

| Substrate Conc. | At or above the Kₘ value | To ensure sufficient signal. |

| Incubation Time | 30-120 minutes | To ensure <20% substrate turnover. |

Protocol 3: Western Blot Analysis of a Signaling Pathway

This protocol is designed to investigate whether 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid modulates the activity of a key cellular signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture separated by size.[16][17] By examining the phosphorylation status of key proteins (e.g., ERK), one can infer the activity of the pathway.

Materials:

-

Cell line of interest

-

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-